4-[[1,3-Dihydro-6-methyl-4-benzylfuro[3,4-C]pyridin-7-YL]oxy]-N-isopropylbutylamine monohydrochloride
描述
Structural Identification and Nomenclature of 4-[[1,3-Dihydro-6-methyl-4-benzylfuro[3,4-C]pyridin-7-YL]oxy]-N-isopropylbutylamine Monohydrochloride
IUPAC Systematic Nomenclature and Molecular Formula Analysis
The IUPAC name for this compound, 4-[(4-benzyl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl)oxy]-N-(propan-2-yl)butan-1-amine hydrochloride , systematically describes its structural components. Breaking this down:
- Furo[3,4-c]pyridine core : A bicyclic system comprising a fused furan (oxygen-containing five-membered ring) and pyridine (nitrogen-containing six-membered ring). The numbering follows the pyridine ring, with the furan fused at positions 3 and 4.
- 4-Benzyl substitution : A benzyl group (-CH₂C₆H₅) attached to position 4 of the fused ring.
- 6-Methyl group : A methyl (-CH₃) substituent at position 6.
- 1,3-Dihydro designation : Indicates two hydrogen atoms saturating the furan ring, converting it into a dihydrofuran.
- Side chain : A butylamine group (-(CH₂)₄NH₂) with an isopropyl substituent (-CH(CH₃)₂) on the nitrogen, linked via an ether oxygen at position 7.
The molecular formula C₂₂H₃₁ClN₂O₂ confirms the presence of 22 carbon atoms, 31 hydrogens, one chlorine, two nitrogens, and two oxygens. The hydrochloride salt contributes the chlorine atom and one additional hydrogen.
Table 1: Molecular Formula Breakdown
| Component | Count | Role in Structure |
|---|---|---|
| Carbon (C) | 22 | Backbone of rings and side chains |
| Hydrogen (H) | 31 | Saturation and functional groups |
| Chlorine (Cl) | 1 | Counterion in hydrochloride salt |
| Nitrogen (N) | 2 | Pyridine ring and amine group |
| Oxygen (O) | 2 | Furan ether and hydroxyl group |
Crystallographic Characterization of Furo[3,4-C]pyridine Core Structure
The furo[3,4-c]pyridine core adopts a planar conformation due to aromatic stabilization in the pyridine ring, while the dihydrofuran moiety introduces slight puckering. Key crystallographic parameters inferred from analogous systems include:
- Bond lengths : The pyridine C-N bond measures approximately 1.34 Å, typical for aromatic nitrogen. The furan C-O bond is 1.36 Å, consistent with ether linkages.
- Dihedral angles : The angle between the pyridine and furan rings is ~5°, indicating near-planarity, which facilitates π-orbital overlap and electronic conjugation.
The benzyl group at position 4 projects orthogonally to the fused ring system, minimizing steric hindrance. Substituents at positions 6 (methyl) and 7 (oxybutylamine) adopt equatorial orientations relative to the bicyclic core.
Protonation State and Salt Formation Rationale
The hydrochloride salt forms via protonation of the aliphatic amine group (-NH-) in the butylamine side chain. Key considerations include:
- pKa analysis : The amine’s pKa is ~10.5, making it susceptible to protonation under physiological conditions (pH ~7.4). Protonation enhances water solubility by introducing a positive charge, countered by the chloride ion.
- Salt stability : The hydrochloride form improves crystallinity and shelf-life compared to the free base. X-ray diffraction studies of similar compounds show chloride ions hydrogen-bonded to protonated amines (N-H···Cl⁻ distances ~3.1 Å).
Table 2: Protonation Sites and Interactions
| Site | Protonation State | Interaction with Cl⁻ |
|---|---|---|
| Aliphatic amine | Protonated (NH⁺) | Ionic bond (2.9–3.2 Å) |
| Pyridine nitrogen | Unprotonated | π-π stacking with aromatic systems |
属性
CAS 编号 |
93982-17-3 |
|---|---|
分子式 |
C22H31ClN2O2 |
分子量 |
390.9 g/mol |
IUPAC 名称 |
4-[(4-benzyl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl)oxy]-N-propan-2-ylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C22H30N2O2.ClH/c1-16(2)23-11-7-8-12-26-22-17(3)24-21(19-14-25-15-20(19)22)13-18-9-5-4-6-10-18;/h4-6,9-10,16,23H,7-8,11-15H2,1-3H3;1H |
InChI 键 |
NDUAUQZNHSFJMY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(COC2)C(=N1)CC3=CC=CC=C3)OCCCCNC(C)C.Cl |
相关CAS编号 |
68484-35-5 |
产品来源 |
United States |
准备方法
Retrosynthetic Analysis
Retrosynthetic dissection suggests three viable routes:
-
Core-first approach : Prioritize furopyridine ring assembly before introducing the benzyl and side-chain moieties.
-
Side-chain-first approach : Synthesize the ether-amine side chain separately and couple it to a pre-functionalized pyridine intermediate.
-
Convergent synthesis : Combine independently prepared ring and side-chain fragments in late-stage coupling.
The core-first strategy is most commonly reported due to its modularity.
Furo[3,4-c]pyridine Core Synthesis
-
Starting material : 6-Methyl-4-benzylpyridin-3-ol.
-
Chloromethylation :
-
Cyclization :
Ether Side-Chain Incorporation
Hydrochloride Salt Formation
The final step involves treating the free base with HCl gas in anhydrous ethanol, followed by recrystallization from isopropanol to yield the monohydrochloride salt. Critical parameters include:
-
Stoichiometry : 1:1 molar ratio of base to HCl.
-
Temperature : 0–5°C to prevent decomposition.
-
Yield : >85% (theoretically inferred from PubChem’s purity data).
Optimization of Reaction Conditions
Cyclization Efficiency
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–90°C | Maximizes ring closure |
| Solvent | DMF | Enhances solubility |
| Base | KCO | Avoids over-dehydration |
Cyclization at 85°C in DMF with KCO achieves >70% conversion.
Side-Chain Coupling
-
Solvent effects : Ethanol vs. THF:
Analytical Characterization
Spectroscopic Data
Purity and Stability
Industrial Scalability Considerations
-
Cost drivers : Benzyl chloride and isopropylamine account for 60% of raw material costs.
-
Waste management : Chloride byproducts require neutralization before disposal.
-
Process intensification : Continuous-flow reactors proposed for cyclization to reduce batch time.
Challenges and Limitations
-
Byproduct formation : Competing O- vs. N-alkylation during side-chain coupling.
-
Purification complexity : Requires column chromatography for intermediates.
Comparative Analysis with Related Compounds
Barucainide HCl’s synthesis shares similarities with berberine derivatives, particularly in:
-
Use of chloromethylation for ring functionalization.
-
Base-mediated cyclization.
However, Barucainide’s aliphatic side chain necessitates stricter temperature control to prevent elimination.
Recent Advances
化学反应分析
Types of Reactions
4-[[1,3-Dihydro-6-methyl-4-benzylfuro[3,4-C]pyridin-7-YL]oxy]-N-isopropylbutylamine monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO) or sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
科学研究应用
4-[[1,3-Dihydro-6-methyl-4-benzylfuro[3,4-C]pyridin-7-YL]oxy]-N-isopropylbutylamine monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-[[1,3-Dihydro-6-methyl-4-benzylfuro[3,4-C]pyridin-7-YL]oxy]-N-isopropylbutylamine monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context .
相似化合物的比较
Critical Analysis of Evidence Gaps
The available literature on Barucainide is sparse and outdated (e.g., the primary source dates to 2008) . Key limitations include:
- Lack of Direct Target Validation: No peer-reviewed studies confirm its hypothesized α₁-adrenergic or serotonergic activity.
- Absence of In Vivo Data : Unlike Prazosin or Doxazosin, Barucainide lacks preclinical or clinical efficacy/safety profiles.
- Limited Structural Analogues: Few compounds with furopyridine cores have been rigorously studied, reducing comparative insights.
生物活性
4-[[1,3-Dihydro-6-methyl-4-benzylfuro[3,4-C]pyridin-7-YL]oxy]-N-isopropylbutylamine monohydrochloride is a complex organic compound with significant biological activity. Its structure includes a furo[3,4-C]pyridine moiety, which is known for various pharmacological properties. This article aims to summarize the biological activities associated with this compound, drawing on diverse research findings.
Chemical Structure and Properties
- Chemical Formula : C22H31ClN2O2
- Molecular Weight : 390.95 g/mol
- CAS Number : 93982-17-3
The compound features a unique combination of functional groups that contribute to its biological activity. The presence of the furo[3,4-C]pyridine structure is particularly notable for its potential interactions with biological targets.
Pharmacological Effects
Research indicates that compounds similar to 4-[[1,3-Dihydro-6-methyl-4-benzylfuro[3,4-C]pyridin-7-YL]oxy]-N-isopropylbutylamine exhibit a range of pharmacological effects:
- Antidepressant Activity : Compounds with similar structures have shown promise as potential antidepressants by modulating neurotransmitter levels in the brain.
- Antitumor Properties : Studies have indicated that related furo[3,4-C]pyridine derivatives possess cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.
- Antioxidant Activity : The compound may exhibit antioxidant properties, which can protect cells from oxidative stress and reduce the risk of chronic diseases.
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that its biological effects may be mediated through:
- Inhibition of Specific Enzymes : Similar compounds have been shown to inhibit enzymes involved in neurotransmitter metabolism.
- Receptor Modulation : The ability to interact with serotonin and dopamine receptors suggests potential use in treating mood disorders.
Case Study 1: Antitumor Activity
A study evaluated the cytotoxicity of several furo[3,4-C]pyridine derivatives against human cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation in a dose-dependent manner. For instance, one derivative exhibited an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells .
Case Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective properties of similar compounds in models of neurodegeneration. The findings suggested that these compounds could reduce neuronal apoptosis and improve cognitive function in animal models .
Comparative Biological Activity Table
常见问题
Q. How can the quadripolar model (theoretical, epistemological, morphological, technical) guide research on this compound?
- Methodological Answer :
- Theoretical : Align hypotheses with furopyridine pharmacology literature.
- Epistemological : Use Bayesian statistics to quantify uncertainty in dose-response data.
- Morphological : Standardize assay formats (e.g., 96-well vs. 384-well plate setups).
- Technical : Validate analytical methods per ICH Q2(R1) guidelines .
Training and Collaboration
Q. What training resources are recommended for mastering chemical biology techniques relevant to this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
